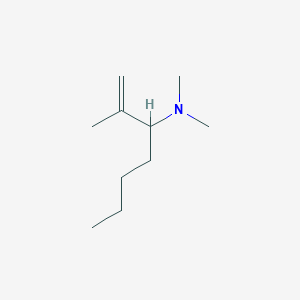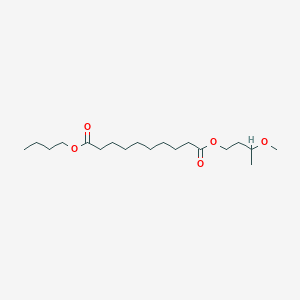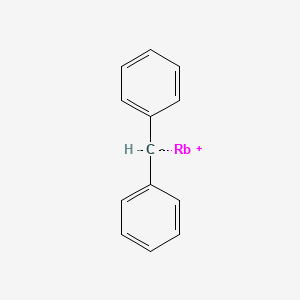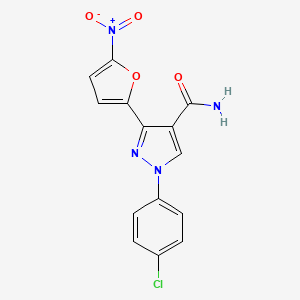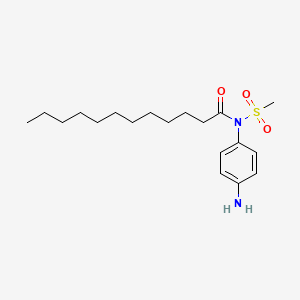
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group attached to an amine. This particular compound features a long aliphatic chain, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide typically involves the reaction of 4-aminobenzenesulfonamide with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminobenzenesulfonamide+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions typically involve electrophiles like halogens or nitrating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Sulfonamides are known for their antibacterial properties, so this compound might be explored for similar uses.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide often involves interactions with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide
- N-(4-Aminophenyl)-N-(methanesulfonyl)octanamide
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.
Properties
CAS No. |
61068-61-9 |
|---|---|
Molecular Formula |
C19H32N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-methylsulfonyldodecanamide |
InChI |
InChI=1S/C19H32N2O3S/c1-3-4-5-6-7-8-9-10-11-12-19(22)21(25(2,23)24)18-15-13-17(20)14-16-18/h13-16H,3-12,20H2,1-2H3 |
InChI Key |
IKWWQZKNVQKIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


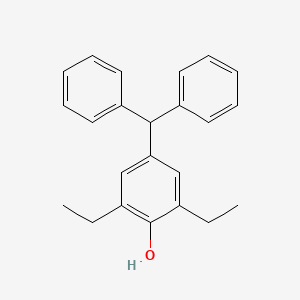
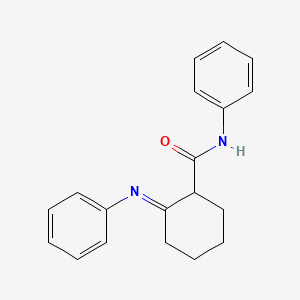
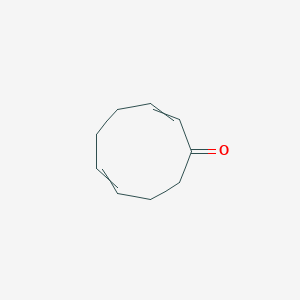
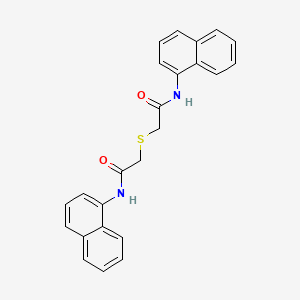
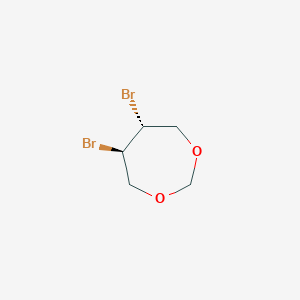
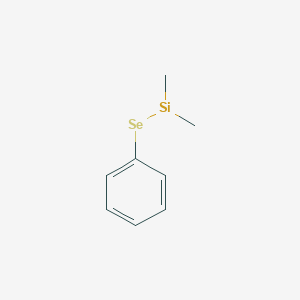
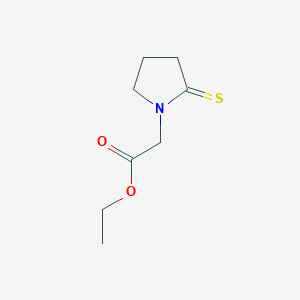
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
